molecular formula C14H16N4O3S2 B2773683 N-(5-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide CAS No. 604748-36-9

N-(5-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide

Cat. No.: B2773683
CAS No.: 604748-36-9
M. Wt: 352.43
InChI Key: NXWTUYBQPSCKPZ-UHFFFAOYSA-N
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Description

N-(5-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Properties

IUPAC Name

N-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S2/c1-3-11(19)16-13-17-18-14(23-13)22-8-12(20)15-9-6-4-5-7-10(9)21-2/h4-7H,3,8H2,1-2H3,(H,15,20)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWTUYBQPSCKPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide typically involves multiple steps. One common method includes the reaction of 2-(2-methoxyanilino)-2-oxoethyl chloride with 5-mercapto-1,3,4-thiadiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with propanoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Applications

Research indicates that compounds containing thiadiazole derivatives exhibit promising anticancer activities. For example, studies have demonstrated that certain thiadiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. Specific findings include:

  • In vitro Studies : Various derivatives have shown significant cytotoxic effects against different cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of key signaling pathways associated with cancer progression.
  • Case Study : A study published in PubMed highlighted a series of synthesized thiadiazole derivatives that exhibited potent antitumor activity against human cancer cell lines, demonstrating their potential as lead compounds for drug development .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. The following points summarize their efficacy:

  • Broad-Spectrum Activity : Research has shown that these compounds can be effective against a range of pathogens, including bacteria and fungi. For instance, certain derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays.
  • Mechanism of Action : The antimicrobial action is believed to be due to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anti-inflammatory Properties

The anti-inflammatory potential of N-(5-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide has been investigated in several studies:

  • COX Inhibition : Some derivatives have been identified as selective inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammation. This property is particularly valuable for developing non-steroidal anti-inflammatory drugs (NSAIDs).

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of thiadiazole derivatives:

Structural FeatureEffect on Activity
Thiadiazole RingEssential for biological activity
Methoxy SubstitutionEnhances lipophilicity and cellular uptake
Amine GroupContributes to receptor binding affinity

Mechanism of Action

The mechanism of action of N-(5-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole ring and methoxyaniline group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity .

Biological Activity

N-(5-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of a methoxyphenyl group and a propionamide moiety further enhances its potential for interaction with biological targets. The molecular formula is C₁₈H₁₈N₄O₃S, indicating a complex structure conducive to various biochemical interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Compounds with a thiadiazole scaffold have been shown to exhibit significant antimicrobial properties. Studies suggest that this compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .
  • Anticancer Potential : Research indicates that thiadiazole derivatives can induce apoptosis in cancer cells. The compound may activate caspases or inhibit anti-apoptotic proteins, leading to programmed cell death .
  • Anti-inflammatory Effects : Thiadiazole derivatives are also noted for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways such as NF-kB .

In Vitro Studies

Several studies have evaluated the biological activity of thiadiazole derivatives similar to this compound:

  • A series of 1,3,4-thiadiazoles were synthesized and tested for their antimicrobial and anticancer activities. Compounds exhibiting high potency against various bacterial strains and cancer cell lines were identified .
  • Specific derivatives demonstrated significant cytotoxic effects against human cancer cell lines (e.g., TK-10 and HT-29), suggesting potential therapeutic applications in oncology .

Case Studies

  • Anticancer Activity : A study conducted on a related thiadiazole derivative showed that it could significantly reduce tumor size in xenograft models when administered at specific dosages. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
  • Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory effects of thiadiazole compounds revealed that they could reduce edema in animal models by inhibiting inflammatory mediators .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Anti-inflammatoryReduction in edema

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Assign methoxyphenyl protons (δ ~3.8–4.0 ppm) and thiadiazole carbons (δ ~160–170 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peaks via FAB-MS) and fragmentation patterns .
  • IR Spectroscopy : Identify amide C=O stretches (~1650–1670 cm⁻¹) and S-H/N-H bonds (~3200–3400 cm⁻¹) .
  • X-Ray Diffraction : Resolve crystallographic parameters (e.g., bond angles in thiadiazole rings) for co-crystals .

How can researchers evaluate its biological activity in vitro?

Q. Basic Research Focus

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Antitumor Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., COX-1/2) using fluorometric substrates .

How can contradictory bioactivity data across studies be resolved?

Q. Advanced Research Focus

  • Orthogonal Assays : Cross-validate antimicrobial results with time-kill kinetics or biofilm inhibition assays .
  • Purity Control : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >98% .
  • Dose-Response Analysis : Test multiple concentrations (e.g., 0.1–100 µM) to identify nonlinear effects .

What computational tools predict its reactivity or target interactions?

Q. Advanced Research Focus

  • Quantum Chemical Calculations : Optimize geometry using DFT (B3LYP/6-31G*) to model electrophilic substitution sites .
  • Molecular Docking : Simulate binding to enzymes (e.g., COX-2) via AutoDock Vina, prioritizing H-bond interactions with thiadiazole S/N atoms .
  • ADMET Prediction : Use SwissADME to estimate solubility (LogP) and cytochrome P450 interactions .

How can synthetic protocols be optimized for scalability?

Q. Advanced Research Focus

  • Solvent Screening : Test polar aprotic solvents (DMF vs. DMSO) to improve thioether coupling efficiency .
  • Catalyst Selection : Compare ZnCl₂ vs. FeCl₃ in Friedel-Crafts alkylation for regioselectivity .
  • Design of Experiments (DoE) : Apply factorial designs to optimize temperature (70–100°C) and stoichiometry (1:1–1:2) .

What strategies enhance structure-activity relationship (SAR) analysis?

Q. Advanced Research Focus

  • Substituent Variation : Replace methoxyphenyl with ethoxy or halogenated analogs to modulate lipophilicity .
  • Bioisosteric Replacement : Swap thiadiazole with oxadiazole to assess impact on COX-2 inhibition .
  • Proteomics Profiling : Use SILAC-based mass spectrometry to identify off-target protein binding .

How is stability assessed under physiological conditions?

Q. Advanced Research Focus

  • pH Stability : Incubate in PBS (pH 2.0–7.4) at 37°C for 24h; monitor degradation via HPLC .
  • Thermal Stability : Perform TGA/DSC to determine decomposition temperatures (>200°C typical for thiadiazoles) .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products .

What are the challenges in crystallizing this compound?

Q. Advanced Research Focus

  • Co-Crystal Screening : Use PEG or succinic acid to improve lattice formation for X-ray analysis .
  • Polymorph Control : Vapor diffusion (ether/pentane) to isolate stable polymorphs .
  • Cryoprotection : Flash-cool crystals in liquid N₂ with 20% glycerol for diffraction studies .

How to design analogs with improved metabolic stability?

Q. Advanced Research Focus

  • Metabolite Identification : Incubate with liver microsomes (human/rat) and profile via LC-MS/MS .
  • Deuterium Incorporation : Replace labile H atoms in the propionamide group to slow CYP450 oxidation .
  • Prodrug Strategies : Mask the thiol group with acetyl or tert-butyl disulfide moieties .

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